4-[(2-Methylpentyl)oxy]-2-(trifluoromethyl)aniline
Overview
Description
Preparation Methods
The synthesis of 4-[(2-Methylpentyl)oxy]-2-(trifluoromethyl)aniline involves several steps. One common synthetic route includes the reaction of 4-hydroxy-2-(trifluoromethyl)aniline with 2-methylpentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
4-[(2-Methylpentyl)oxy]-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen, using reagents like alkyl halides.
Scientific Research Applications
4-[(2-Methylpentyl)oxy]-2-(trifluoromethyl)aniline is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 4-[(2-Methylpentyl)oxy]-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-[(2-Methylpentyl)oxy]-2-(trifluoromethyl)aniline include:
- 4-[(2-Methylbutyl)oxy]-2-(trifluoromethyl)aniline
- 4-[(2-Methylhexyl)oxy]-2-(trifluoromethyl)aniline
- 4-[(2-Methylpentyl)oxy]-2-(difluoromethyl)aniline
These compounds share structural similarities but differ in their alkyl chain length or the presence of different substituents on the aromatic ring. The unique combination of the trifluoromethyl group and the 2-methylpentyl chain in this compound contributes to its distinct chemical properties and applications .
Properties
IUPAC Name |
4-(2-methylpentoxy)-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO/c1-3-4-9(2)8-18-10-5-6-12(17)11(7-10)13(14,15)16/h5-7,9H,3-4,8,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTDFHUDDOKPTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=CC(=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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